rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans
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Overview
Description
rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a four-membered oxolane ring with a methylsulfanyl group and an amine group in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methylsulfanyl group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the amine or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and others.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and others can be used under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified amine or methylsulfanyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(methylsulfanyl)oxolan-2-amine
- rac-(3R,4S)-4-(ethylsulfanyl)oxolan-3-amine
Comparison
- Structural Differences : Variations in the position or type of substituents (e.g., methylsulfanyl vs. ethylsulfanyl).
- Reactivity : Differences in reactivity due to the nature of substituents.
- Applications : Unique applications based on specific structural features.
This general structure should provide a good starting point for your detailed article. For precise and accurate information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
1354427-21-6 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.2 |
Purity |
95 |
Origin of Product |
United States |
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